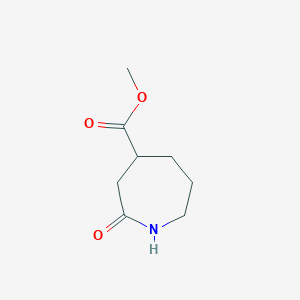

Methyl 2-oxoazepane-4-carboxylate

Description

Methyl 2-oxoazepane-4-carboxylate is a seven-membered lactam (azepane) derivative featuring a methyl ester at position 4 and a ketone group at position 2. Azepane rings are known for their conformational flexibility and relevance in medicinal chemistry, particularly as scaffolds for bioactive molecules. The methyl ester group enhances solubility in organic solvents, while the ketone moiety may influence hydrogen-bonding interactions and reactivity .

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

methyl 2-oxoazepane-4-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

WTUTXBNXNASTOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCNC(=O)C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 2-oxoazepane-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 2-oxoazepane-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved are often identified through biochemical and molecular biology studies.

Comparison with Similar Compounds

Structural Analogs within the Azepane Family

Table 1: Key Azepane Derivatives and Their Features

| Compound Name | Structural Features | Unique Characteristics | Reference |

|---|---|---|---|

| Ethyl 4-Oxoazepane-1-carboxylate | Ethyl ester at position 1, ketone at C4 | Six-membered analog; altered ester position | |

| Ethyl 5-Oxoazepane-4-carboxylate hydrochloride | Ethyl ester at C4, ketone at C5, HCl salt | Enhanced solubility due to hydrochloride | |

| Methyl 2-oxoazepane-4-carboxylate (Target) | Methyl ester at C4, ketone at C2 | Potential for unique ring strain and H-bonding | Inferred |

Key Observations :

- Ester Group Influence : The methyl ester in the target compound likely reduces steric hindrance compared to ethyl esters, favoring nucleophilic substitution or hydrolysis reactions.

- Biological Implications : Azepane derivatives with ester groups are often explored as protease inhibitors or neurotransmitter analogs. The methyl ester’s smaller size may improve cell membrane permeability compared to ethyl analogs .

Comparison with Non-Azepane Heterocycles

Table 2: Cyclic Carboxylates with Varying Ring Sizes

| Compound Name | Ring Size/Type | Key Features | Reference |

|---|---|---|---|

| Methyl 4-methyl-2-oxocyclopentanecarboxylate | 5-membered (cyclopentane) | Additional methyl group increases lipophilicity | |

| Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate | 6-membered (cyclohexane) | Steric hindrance from dimethyl groups slows reactivity | |

| This compound (Target) | 7-membered (azepane) | Flexible ring; potential for diverse binding modes | Inferred |

Key Observations :

- Ring Size Effects: The azepane ring’s larger size (vs.

- Lipophilicity : Cyclopentane derivatives (e.g., Methyl 4-methyl-2-oxocyclopentanecarboxylate) are more lipophilic due to methyl substituents, whereas the azepane’s nitrogen atom may introduce polar interactions .

Functional Group Variations in Ester Derivatives

Table 3: Impact of Ester and Heteroatom Substitutions

| Compound Name | Functional Groups | Reactivity/Bioactivity | Reference |

|---|---|---|---|

| Methyl 2-thioxooxazolidine-4-carboxylate | Thioxo group, oxazolidine ring | Higher electrophilicity due to sulfur | |

| Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate | Pyridine-oxazole hybrid | Enhanced enzyme inhibition via π-π stacking | |

| This compound (Target) | Azepane ring, ketone, methyl ester | Flexible binding to biological targets | Inferred |

Key Observations :

- Electrophilic Character : The thioxo group in oxazolidine derivatives increases electrophilicity, whereas the azepane’s ketone may act as a hydrogen-bond acceptor .

- Hybrid Structures : Pyridine-oxazole hybrids (e.g., ) exhibit distinct bioactivity due to aromatic interactions, contrasting with the azepane’s aliphatic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.